molecular formula C12H10FNO B14025052 2-Fluoro-3-methoxy-4-phenylpyridine

2-Fluoro-3-methoxy-4-phenylpyridine

Cat. No.: B14025052
M. Wt: 203.21 g/mol
InChI Key: HBPZVAYLHCFHTF-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxy-4-phenylpyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methoxy-4-phenylpyridine can be achieved through several synthetic routes. One common method involves the fluorination of a suitable pyridine precursor. For example, 3-bromo-2-nitropyridine can react with a fluoride source such as tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further functionalization to introduce the methoxy and phenyl groups.

Another method involves the use of Selectfluor, a fluorinating agent, to introduce the fluorine atom into the pyridine ring. This method is advantageous due to its high yield and selectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methoxy-4-phenylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitro group (if present in intermediates) can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Tetrabutylammonium fluoride in dimethylformamide at room temperature.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products

    Substitution: Formation of various substituted pyridines.

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of amines.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxy-4-phenylpyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the binding affinity and selectivity of the compound for its target, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methoxy-3-phenylpyridine
  • 2-Fluoro-3-phenylpyridine
  • 3-Fluoro-4-methoxy-2-phenylpyridine

Uniqueness

2-Fluoro-3-methoxy-4-phenylpyridine is unique due to the specific positioning of the fluorine, methoxy, and phenyl groups on the pyridine ring. This unique arrangement can result in distinct chemical and biological properties compared to other fluorinated pyridines .

Properties

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

2-fluoro-3-methoxy-4-phenylpyridine

InChI

InChI=1S/C12H10FNO/c1-15-11-10(7-8-14-12(11)13)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

HBPZVAYLHCFHTF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CN=C1F)C2=CC=CC=C2

Origin of Product

United States

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